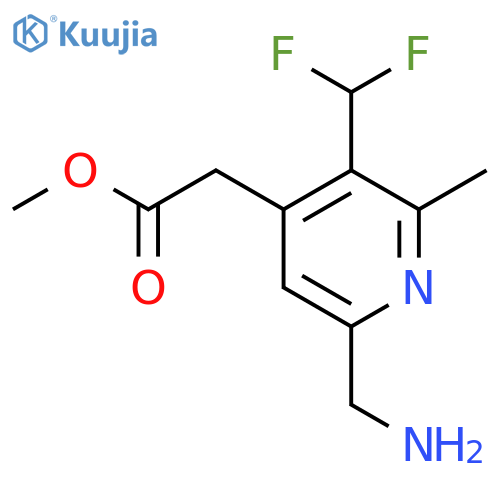

Cas no 1361697-93-9 (Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate)

1361697-93-9 structure

商品名:Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate

CAS番号:1361697-93-9

MF:C11H14F2N2O2

メガワット:244.237869739532

CID:4798182

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate

-

- インチ: 1S/C11H14F2N2O2/c1-6-10(11(12)13)7(4-9(16)17-2)3-8(5-14)15-6/h3,11H,4-5,14H2,1-2H3

- InChIKey: BFCVXUMRMCUSMI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C)=NC(CN)=CC=1CC(=O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 264

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022000035-500mg |

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate |

1361697-93-9 | 97% | 500mg |

$960.40 | 2022-04-03 | |

| Alichem | A022000035-1g |

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate |

1361697-93-9 | 97% | 1g |

$1,797.60 | 2022-04-03 |

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

1361697-93-9 (Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 55290-64-7(Dimethipin)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬